molecular formula C12H8N2O2S B1604981 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 77628-52-5

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No. B1604981
CAS RN: 77628-52-5
M. Wt: 244.27 g/mol
InChI Key: WWTNFHARVKWUOW-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has been studied for its various biological activities . It is a heterocyclic compound containing a phenyl group attached to an imidazo[2,1-b]thiazole ring, which is further attached to a carboxylic acid group .


Synthesis Analysis

The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves the reaction of 2-aminothiazoles with halo carbonyl compounds . New derivatives of this compound have been synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .


Molecular Structure Analysis

The molecular formula of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is C12H8N2O2S . The compound has been characterized using 1H and 13C NMR .


Chemical Reactions Analysis

The compound has been used as a starting material for the synthesis of various derivatives. For example, new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

The compound has a melting point of 231–233 °C . More detailed physical and chemical properties such as density, boiling point, and toxicity information may be available in specialized chemical databases .

Scientific Research Applications

Anti-inflammatory Applications

Research has identified derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole with significant anti-inflammatory properties. These compounds were synthesized and evaluated for their efficacy in inhibiting inflammation, demonstrating promising potential for the development of new anti-inflammatory drugs. Notably, a study revealed that certain isomeric derivatives possess higher potencies in stimulating cell-mediated immunity and anti-inflammatory activity (Lantos et al., 1984).

Antihelmintic Activity

Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a related compound, showed broad-spectrum anthelmintic activity. This includes effectiveness against nematodes, cestodes, and trematodes, suggesting a potential avenue for new anthelmintic drug development (Brewer et al., 1987).

Antimycobacterial Activity

Compounds derived from 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. One study identified derivatives that exhibited significant inhibitory activity, with certain compounds demonstrating potency close to standard drugs such as ethambutol and ciprofloxacin (Ramprasad et al., 2016).

Antitumor and Kinase Inhibition

Research into benzimidazole derivatives bearing the 6-Phenylimidazo[2,1-b][1,3]thiazole framework has uncovered compounds with potent antitumor effects. These effects are attributed to their ability to inhibit Aurora A kinase and kinesin spindle protein (KSP), indicating their potential as anticancer agents (Abd El‐All et al., 2015).

Synthesis and Biological Activity Enhancement

The synthesis and evaluation of novel thiazolo[3,2‐a]pyrimidines and imidazo[2,1‐b]thiazoles have contributed to the development of compounds with enhanced biological activities. These activities include anti-inflammatory and potential antimicrobial properties, showcasing the versatility of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives in drug discovery (Tozkoparan et al., 1998).

Future Directions

Research into 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and its derivatives is ongoing, with a focus on exploring their potential biological activities. Future work may involve the synthesis of new derivatives and the investigation of their activities against various diseases .

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNFHARVKWUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317403
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

CAS RN

77628-52-5
Record name 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77628-52-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 315238
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 77628-52-5
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Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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